molecular formula C7H3BrF2O2 B1279182 3-Bromo-2,4-difluorobenzoic acid CAS No. 651026-98-1

3-Bromo-2,4-difluorobenzoic acid

Cat. No. B1279182
CAS RN: 651026-98-1
M. Wt: 237 g/mol
InChI Key: LPHSBCGWEINIHT-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzoic acid is a benzene carboxylic acid derivative with the molecular formula C7H3BrF2O2 . It has a molecular weight of 237.00 g/mol . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,4-difluorobenzoic acid has been investigated using experimental techniques such as FT-IR, FT-Raman, and UV, as well as quantum chemical calculations .


Physical And Chemical Properties Analysis

3-Bromo-2,4-difluorobenzoic acid has a molecular weight of 237.00 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 37.3 Ų .

Scientific Research Applications

Intermediate in Organic Synthesis

“3-Bromo-2,4-difluorobenzoic acid” is often used as an intermediate in the synthesis of diverse organic compounds . This makes it a valuable tool in the field of organic chemistry, where it can be used to create a wide range of complex molecules.

Enzyme Kinetics Studies

This compound can aid in enzyme kinetics studies . Enzyme kinetics is the study of the chemical reactions that are catalyzed by enzymes. In enzyme kinetics, the reaction rate is measured and the effects of varying the conditions of the reaction are investigated.

Synthesis of Peptides and Proteins

“3-Bromo-2,4-difluorobenzoic acid” can contribute to the synthesis of peptides and proteins . Peptides and proteins are fundamental components of cells that carry out important biological functions.

Antibacterial Applications

Research has shown that compounds similar to “3-Bromo-2,4-difluorobenzoic acid” have exhibited antibacterial activities . This suggests that “3-Bromo-2,4-difluorobenzoic acid” could potentially be used in the development of new antibacterial agents.

Modulator of Neurotransmission

Similar compounds have been found to act as modulators of dopamine neurotransmission . This suggests that “3-Bromo-2,4-difluorobenzoic acid” could potentially be used in the treatment of neurological disorders.

Pharmaceutical Applications

Given its pharmacological properties, “3-Bromo-2,4-difluorobenzoic acid” could be suitable for various medical uses .

Safety and Hazards

3-Bromo-2,4-difluorobenzoic acid is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin, eyes, and clothing .

Mechanism of Action

Target of Action

3-Bromo-2,4-difluorobenzoic acid is primarily used as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The primary targets of this compound are therefore the organoboron reagents used in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, an organoboron reagent is transferred from boron to palladium, forming a new carbon-carbon bond . This reaction is particularly valuable due to its mild and functional group tolerant conditions, and the stability of the organoboron reagents .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 3-Bromo-2,4-difluorobenzoic acid is used, is a key process in synthetic chemistry . It enables the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects of this process are dependent on the specific organoboron reagents used and the desired end product .

Result of Action

The primary result of the action of 3-Bromo-2,4-difluorobenzoic acid is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The efficacy and stability of 3-Bromo-2,4-difluorobenzoic acid in the Suzuki–Miyaura coupling reaction can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a palladium catalyst, and the specific organoboron reagents used . The reaction is generally performed under mild conditions and is tolerant of a wide range of functional groups .

properties

IUPAC Name

3-bromo-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHSBCGWEINIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456972
Record name 3-BROMO-2,4-DIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-difluorobenzoic acid

CAS RN

651026-98-1
Record name 3-BROMO-2,4-DIFLUOROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,4-difluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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